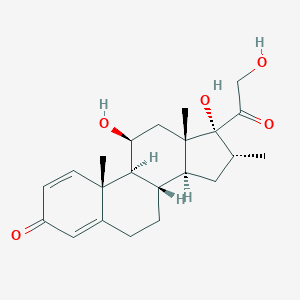

16alpha-Methyl Prednisolone

説明

Historical Context of Synthetic Glucocorticoid Development

The story of synthetic glucocorticoids begins with the isolation of cortisone (B1669442) and hydrocortisone (B1673445) from the adrenal cortex. While these natural hormones demonstrated powerful anti-inflammatory effects, their clinical use was hampered by significant side effects, including mineralocorticoid activity that led to salt and water retention. This spurred a wave of research in the mid-20th century to synthesize analogs with improved therapeutic profiles.

The introduction of a double bond between carbons 1 and 2 of hydrocortisone yielded prednisolone (B192156), a compound with greater anti-inflammatory potency and reduced mineralocorticoid effects. This breakthrough paved the way for further structural modifications. A significant advancement came with the synthesis of 16alpha-methylated steroids. Early clinical trials in the late 1950s with compounds like 16alpha-methyl-9alpha-fluoroprednisolone demonstrated a substantial increase in anti-inflammatory potency compared to their predecessors. nih.govnih.gov This discovery underscored the importance of the 16alpha-methyl group in enhancing the desired therapeutic effects of glucocorticoids. nih.gov

Significance of 16alpha-Methyl Prednisolone within Glucocorticoid Therapeutics Research

The addition of a methyl group at the 16alpha position of prednisolone proved to be a critical modification, leading to a significant increase in anti-inflammatory activity. nih.gov This enhancement is attributed to several factors, including a more favorable interaction with the glucocorticoid receptor (GR) and a potential alteration of the steroid's metabolic profile.

The following table illustrates the relative anti-inflammatory potency of several 16alpha-methylated glucocorticoids compared to the parent compound, prednisolone. This data, compiled from early clinical appraisals, highlights the significant impact of the 16alpha-methylation and other structural modifications.

| Compound | Relative Anti-inflammatory Potency (Compared to Prednisolone) |

| Prednisolone | 1 |

| 16alpha-Methylprednisolone | ~1.3 |

| 16alpha-Methyl-9alpha-fluoroprednisolone | ~7 |

| 16alpha-Methylhydrocortisone | ~0.7 |

| Data sourced from clinical appraisals in patients with rheumatoid arthritis. nih.gov |

Another critical aspect of glucocorticoid research is the binding affinity of these compounds to the glucocorticoid receptor. The table below presents the half-maximal inhibitory concentration (IC50) values for the displacement of a radiolabeled dexamethasone (B1670325) from rat hepatoma tissue culture cell glucocorticoid receptors, providing insight into the receptor binding affinity of these compounds. A lower IC50 value indicates a higher binding affinity.

| Compound | IC50 (µM) for Glucocorticoid Receptor Binding |

| Prednisolone | 0.03 |

| Methyl 11β, 21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate (a 16α-methyl prednisolone derivative) | 1.2 |

| Fluorinated analog of the above derivative | 0.16 |

| Data from a study on novel fluorinated anti-inflammatory steroids. acs.org |

These findings underscore the intricate relationship between chemical structure and biological activity, a central theme in the ongoing research of this compound and its derivatives.

Overview of Current Research Trajectories and Future Directions for this compound

Current research on this compound and its analogs is multifaceted, exploring novel derivatives, delivery systems, and their mechanisms of action at the molecular level.

One promising area of investigation is the development of "soft" glucocorticoids. These are designed to be active locally but are rapidly metabolized to inactive forms upon entering systemic circulation, thereby minimizing systemic side effects. Research into 16alpha-carboxylate esters of prednisolone, for example, has shown that these modifications can maintain topical anti-inflammatory potency while reducing systemic adverse effects. acs.org The synthesis of novel derivatives continues to be a major focus, with researchers exploring modifications at various positions of the steroid nucleus to further enhance therapeutic efficacy and safety. For instance, the synthesis of 21-thioalkylether derivatives of methyl 16-prednisolonecarboxylates has been explored to create antedrugs that are metabolized to inactive carboxylic acids. tandfonline.com

Furthermore, research is delving into the precise molecular mechanisms through which 16alpha-methylated glucocorticoids exert their effects. Studies are investigating their influence on gene expression, particularly the regulation of pro- and anti-inflammatory genes. core.ac.uk For example, research has shown that methylprednisolone (B1676475) can regulate the expression of genes involved in megakaryocyte remodeling, suggesting a role in thrombopoiesis. core.ac.uk Another study investigated the LncRNA and mRNA expression profiles in neural stem cells treated with methylprednisolone to understand its effects in spinal cord injury. ingentaconnect.com

The future of this compound research likely lies in the development of highly targeted therapies. This could involve the creation of derivatives with cell-specific activity or the use of novel drug delivery systems to concentrate the therapeutic agent at the site of inflammation. A notable example of future directions is the preclinical and clinical investigation of vamorolone (B1682149) (17α,21-dihydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione), a novel dissociative steroid that aims to separate anti-inflammatory effects from the safety concerns associated with traditional glucocorticoids. clinicaltrials.govresearchgate.net Continued exploration of the structure-activity relationships of 16alpha-methylated steroids will be crucial in designing the next generation of anti-inflammatory drugs with superior efficacy and an improved safety profile.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYLPFCKNQAAMB-PPUNREKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Mechanisms and Signal Transduction Pathways of 16alpha Methyl Prednisolone

Transcriptional Regulation and Gene Expression Modulation

The ultimate pharmacological effect of the genomic actions of 16alpha-Methyl Prednisolone (B192156) is the alteration of the expression profile of a wide array of genes, leading to the suppression of inflammation and the modulation of the immune response.

A primary mechanism of the genomic action of the 16alpha-Methyl Prednisolone-GR complex is its direct binding to GREs. wikipedia.orgfrontiersin.org GREs are specific, palindromic DNA sequences located in the regulatory regions of glucocorticoid-responsive genes. frontiersin.org The binding of the GR dimer to a GRE typically leads to the recruitment of coactivator proteins and the general transcription machinery, resulting in the initiation of gene transcription. nih.gov

The consensus sequence for a GRE is often cited as 5'-GGTACAnnnTGTTCT-3', although there is considerable variation in the sequence of functional GREs. plos.org The specific sequence of the GRE, as well as the cellular context, can influence the magnitude of the transcriptional response. plos.org

A number of anti-inflammatory genes are known to be upregulated by glucocorticoids through this GRE-mediated transactivation.

| Gene Upregulated by Glucocorticoids | Function |

| Lipocortin-1 (Annexin A1) | Inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com |

| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Dephosphorylates and inactivates MAP kinases, which are involved in pro-inflammatory signaling pathways. |

| Interleukin-10 (IL-10) | An anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines. drugbank.com |

| IκBα (NF-κB inhibitor alpha) | An inhibitor of the pro-inflammatory transcription factor NF-κB. nih.govnih.gov |

Through the upregulation of these and other anti-inflammatory genes, and the simultaneous transrepression of pro-inflammatory genes, this compound exerts its potent effects on the immune system.

Transrepression of Inflammatory Transcription Factors

A cornerstone of this compound's anti-inflammatory action is its ability to suppress the activity of key pro-inflammatory transcription factors through a mechanism known as transrepression. This process involves the glucocorticoid receptor (GR), activated by this compound, interfering with the function of other transcription factors without directly binding to DNA.

Inhibition of Nuclear Factor Kappa B (NF-κB) Signaling

Nuclear Factor Kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound effectively curtails NF-κB-driven inflammation through multiple mechanisms.

Upon binding this compound, the glucocorticoid receptor (GR) translocates to the nucleus, where it physically interacts with the p65 subunit of NF-κB. This interaction is believed to hinder the ability of NF-κB to bind to its DNA response elements, thereby preventing the transcription of its target genes. frontiersin.org

Furthermore, methylprednisolone (B1676475) has been shown to prevent the nuclear translocation of NF-κB, a critical step in its activation. nih.gov This is, in part, achieved by upregulating the expression of the inhibitor of NF-κB alpha (IκBα). IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its move to the nucleus. By promoting the synthesis of IκBα, this compound reinforces the inhibition of the NF-κB signaling pathway. frontiersin.org

Research has demonstrated the tangible effects of this inhibition. In a study on spinal cord injury in rats, administration of methylprednisolone significantly reduced the binding activity of NF-κB. nih.gov This inhibition of NF-κB is a key mechanism by which methylprednisolone suppresses the post-traumatic inflammatory response. nih.gov

Table 1: Mechanisms of NF-κB Inhibition by this compound

| Mechanism | Description | Key Research Finding |

| Direct Interaction | The activated Glucocorticoid Receptor (GR) physically interacts with the p65 subunit of NF-κB, hindering its DNA binding ability. | Glucocorticoids can directly bind to the p65 component of NF-κB. mdpi.com |

| Inhibition of Nuclear Translocation | Methylprednisolone prevents the movement of NF-κB from the cytoplasm to the nucleus, a prerequisite for its activity. | Methylprednisolone hinders the nuclear translocation of NF-κB. nih.gov |

| Upregulation of IκBα | This compound increases the expression of IκBα, a protein that sequesters NF-κB in the cytoplasm. | Glucocorticoids are known to increase the expression of IκBα. frontiersin.org |

| Reduced NF-κB Binding Activity | Treatment with methylprednisolone leads to a measurable decrease in the binding of NF-κB to its target DNA sequences. | Methylprednisolone reduced NF-κB binding activity in a rat model of spinal cord injury. nih.gov |

Interference with Activator Protein 1 (AP-1) Activity

Activator Protein 1 (AP-1) is another crucial transcription factor involved in inflammatory and immune responses. It is a dimeric protein typically composed of proteins from the Jun, Fos, or ATF families. The activated glucocorticoid receptor can also repress the activity of AP-1.

The primary mechanism of this interference is believed to be a direct protein-protein interaction between the activated GR and the c-Jun subunit of the AP-1 dimer. mdpi.com This interaction prevents AP-1 from effectively binding to its target DNA sequences and initiating the transcription of pro-inflammatory genes. While the broad mechanism is established for glucocorticoids, specific quantitative data on the direct interaction of this compound with AP-1 is an area of ongoing research. However, studies on other glucocorticoids like dexamethasone (B1670325), a structurally similar compound, have shown that they can activate transcription factors such as AP-1, which in turn activates chromatin and increases gene transcription, highlighting the complexity of these interactions. cebm.net

Regulation of Anti-Inflammatory Gene Expression (e.g., IκBα, Interleukin-10)

Beyond suppressing pro-inflammatory pathways, this compound actively promotes an anti-inflammatory environment by upregulating the expression of key anti-inflammatory genes.

As previously mentioned, one of the pivotal anti-inflammatory genes induced by glucocorticoids is IκBα . By increasing the synthesis of IκBα, this compound creates a sustained inhibitory effect on the NF-κB pathway. frontiersin.org

Another critical anti-inflammatory cytokine upregulated by methylprednisolone is Interleukin-10 (IL-10) . IL-10 plays a crucial role in suppressing the production of pro-inflammatory cytokines by various immune cells. Research has shown that methylprednisolone can enhance the production of IL-10 by monocytes. nih.gov One study found that while methylprednisolone generally decreased the production of most cytokines, it specifically enhanced the production of IL-10 by monocytes at low concentrations. nih.gov This selective upregulation of an anti-inflammatory cytokine is a key aspect of its immunomodulatory effects.

Table 2: Regulation of Anti-Inflammatory Gene Expression by this compound

| Gene | Effect of this compound | Mechanism/Finding |

| IκBα | Upregulation | Increased expression leads to the sequestration of NF-κB in the cytoplasm, inhibiting its pro-inflammatory signaling. frontiersin.org |

| Interleukin-10 (IL-10) | Upregulation | Enhanced production by monocytes, leading to the suppression of pro-inflammatory cytokine synthesis. nih.gov |

Cellular and Immunomodulatory Effects of this compound

The molecular changes induced by this compound translate into significant effects on the behavior and function of various immune cells, particularly leukocytes.

Impact on Leukocyte Trafficking and Function

This compound profoundly alters the movement and activity of leukocytes, which is a major contributor to its anti-inflammatory and immunosuppressive properties.

Neutrophils are key players in the acute inflammatory response. This compound exerts significant control over neutrophil populations through two primary mechanisms: inhibiting their programmed cell death (apoptosis) and promoting their detachment from the inner lining of blood vessels (demargination).

Glucocorticoids, including 6-alpha-methylprednisolone, have been shown to inhibit the spontaneous apoptosis of neutrophils in culture. nih.gov This delay in apoptosis prolongs the lifespan of neutrophils in circulation. One study reported that glucocorticoids inhibited the development of apoptotic morphology in neutrophils by 59% to 90% when assessed at 12, 24, and 48 hours. nih.gov

Furthermore, glucocorticoids induce the demargination of neutrophils, causing them to move from the "marginated pool" (adhered to the endothelium) into the circulating pool. This effect contributes to the characteristic increase in the peripheral white blood cell count often observed with glucocorticoid therapy. It is estimated that demargination accounts for a significant portion of the increase in circulating neutrophils. ebmconsult.com

Table 3: Impact of this compound on Neutrophil Function

| Effect | Description | Quantitative Finding |

| Inhibition of Apoptosis | Delays the programmed cell death of neutrophils, increasing their lifespan in circulation. | Inhibition of apoptotic morphology by 59% to 90% in cultured neutrophils over 12-48 hours. nih.gov |

| Demargination | Promotes the detachment of neutrophils from the vascular endothelium, increasing their numbers in the circulating blood. | Demargination is a primary contributor to the increase in circulating neutrophils. ebmconsult.com |

Modulation of Circulating Monocytes, Eosinophils, and Lymphocytes

This compound significantly alters the landscape of circulating immune cells. It is known to decrease the numbers of circulating monocytes, eosinophils, and lymphocytes. veteriankey.comnih.gov This reduction is achieved by promoting their movement out of the bloodstream. veteriankey.com Furthermore, glucocorticoids like methylprednisolone diminish the ability of leukocytes to adhere to the vascular endothelium, thereby preventing their exit from circulation to sites of inflammation. nih.gov This leads to a decrease in the migration of these inflammatory cells to areas of injury. veteriankey.com While causing a reduction in lymphocytes, monocytes, and eosinophils, glucocorticoid administration can result in an increase in neutrophils (neutrophilic leukocytosis). nih.gov

Regulation of Cytokine and Chemokine Production

A central aspect of the anti-inflammatory action of this compound is its profound impact on the production of cytokines and chemokines, the signaling proteins that orchestrate inflammatory responses.

Suppression of Pro-Inflammatory Cytokines (e.g., IL-1, IL-2, IL-6, TNF-α)

This compound effectively suppresses the production of a wide array of pro-inflammatory cytokines. mdpi.comdroracle.ai By binding to glucocorticoid receptors, it can inhibit the transcription of genes encoding for inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.govdrugbank.com This suppression is achieved primarily by blocking the activity of key transcription factors like nuclear factor-kappa B (NF-κB). nih.govnih.govdrugbank.com

In a study involving co-cultures of activated peripheral blood mononuclear cells (PBMCs) and synoviocytes from rheumatoid arthritis patients, methylprednisolone was shown to inhibit the production of IL-1β, IL-6, and IFN-γ. frontiersin.org Another study investigating the effects of methylprednisolone on patients undergoing lung surgery observed changes in IL-6 levels, although not statistically significant. nih.gov Research has also indicated that pro-inflammatory cytokines like TNF-α and IL-1 can, in turn, regulate the expression of the human glucocorticoid receptor, potentially leading to glucocorticoid resistance. pnas.orgpnas.orgnih.gov

| Cytokine | Effect of Methylprednisolone | Significance |

|---|---|---|

| IL-1β | Decreased | p ≤ 0.03 |

| IL-6 | Decreased | Not specified |

| IFN-γ | Decreased | Not specified |

| IL-17 | Significantly decreased from 0.1 μg/ml | p = 0.03 |

Promotion of Anti-Inflammatory Cytokines

While potently suppressing pro-inflammatory mediators, the effect of this compound on anti-inflammatory cytokines is more complex. Some evidence suggests that glucocorticoids can promote the expression of anti-inflammatory genes, such as that for Interleukin-10 (IL-10). drugbank.comdrugbank.com However, in an in vitro model of rheumatoid arthritis, methylprednisolone was found to inhibit the secretion of the anti-inflammatory cytokine IL-10, alongside its inhibition of pro-inflammatory cytokines. frontiersin.org This suggests that the net effect on the inflammatory balance is a decisive shift towards resolution.

Effects on Arachidonic Acid Pathway and Eicosanoid Synthesis

This compound exerts significant control over the arachidonic acid pathway, a critical cascade in the generation of inflammatory mediators known as eicosanoids. It inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from membrane phospholipids. drugbank.comresearchgate.net By blocking this initial step, it effectively curtails the synthesis of both prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipooxygenase pathway). researchgate.net

Studies on traumatized spinal cord tissue have shown that pretreatment with methylprednisolone sodium succinate (B1194679) (MPSS) reduces the trauma-induced release of arachidonic acid and subsequently decreases the levels of prostanoids. nih.gov This inhibition of arachidonic acid metabolism is a key component of its anti-inflammatory effects.

Induction of Apoptosis in Specific Cell Types (e.g., T-lymphocytes, Oligodendroglial Cells)

A significant mechanism of the immunosuppressive action of this compound is the induction of apoptosis, or programmed cell death, in specific immune cell populations. Glucocorticoids are known to induce apoptosis in T-lymphocytes, particularly following their activation. nih.govfrontiersin.org This effect is dose-dependent and contributes to the reduction of T-cell-mediated immune responses. frontiersin.orgnih.gov One study demonstrated that methylprednisolone augments T-cell apoptosis in an animal model of autoimmune encephalomyelitis. nih.gov The process of glucocorticoid-induced apoptosis in T-cells has been shown to be preceded by the down-regulation of the CD3 molecule on the T-cell surface. nih.gov

Furthermore, research indicates that methylprednisolone can induce dose-dependent apoptosis in human oligodendroglial cells (HOG cells) in vitro. mdpi.com High concentrations of the drug led to a significant increase in cell death in these central nervous system cells. mdpi.com

| Cell Type | Effect of Methylprednisolone | Key Findings |

|---|---|---|

| T-lymphocytes | Induces apoptosis | Dose-dependent effect; preceded by CD3 down-regulation. nih.govnih.gov |

| Oligodendroglial Cells (HOG) | Induces apoptosis | Dose-dependent increase in cell death. mdpi.com |

Tissue-Specific Molecular Responses to this compound

The physiological effects of this compound are not uniform throughout the body. Tissue-specific responses to corticosteroids can occur due to the presence of specific protein regulators in each tissue that control the interaction between the hormone-receptor complex and particular DNA response elements. nih.gov This leads to a wide array of gene expression and physiological responses. nih.gov The introduction of a methyl group at the 16α-position, as in this compound, enhances its glucocorticoid activity while significantly reducing its mineralocorticoid activity. veteriankey.comnih.gov This structural modification contributes to its targeted anti-inflammatory effects with fewer off-target effects related to electrolyte balance. nih.gov The differential expression and activity of enzymes like 11β-hydroxysteroid dehydrogenase in various tissues also contribute to the tissue-specific actions of glucocorticoids. mdpi.com

Pharmacokinetic and Metabolic Research of 16alpha Methyl Prednisolone

Systemic Absorption and Distribution Dynamics

Following administration, 16alpha-Methyl Prednisolone (B192156) is rapidly absorbed and widely distributed throughout the body. pfizer.compfizer.com It is known to cross the blood-brain barrier and is also secreted in breast milk. pfizer.compfizer.com

Tissue Distribution Profiles and Compartmental Modeling

The distribution of 16alpha-Methyl Prednisolone into various tissues is a critical aspect of its pharmacokinetics. Research in animal models, particularly rats, has provided detailed insights into its tissue-specific distribution. The pharmacokinetics of methylprednisolone (B1676475) are often described using two-compartment models, especially after intravenous administration. frontiersin.orgresearchgate.net More complex physiologically based pharmacokinetic (PBPK) models have also been employed to provide a more comprehensive understanding of its disposition, including its reversible metabolism and tissue-specific partitioning. nih.govresearchgate.net

Studies have shown that the tissue distribution of methylprednisolone is nonlinear and exhibits tissue-specific saturable binding. nih.govresearchgate.net The highest binding capacity for methylprednisolone has been observed in the liver, followed by other organs such as the kidney, heart, and intestine, with the lowest binding capacity found in adipose tissue. nih.gov Due to the action of P-glycoprotein-mediated efflux at the blood-brain barrier, its distribution into the central nervous system is limited. researchgate.net The apparent volume of distribution for methylprednisolone is approximately 1.4 L/kg. pfizer.compfizer.com

Table 1: Tissue Distribution of this compound in Rats

| Tissue | Binding Capacity (Bmax) (ng/mL) |

|---|---|

| Liver | 322.9 |

| Kidney | Descending order from Liver |

| Heart | Descending order from Liver |

| Intestine | Descending order from Liver |

| Skin | Descending order from Liver |

| Spleen | Descending order from Liver |

| Bone | Descending order from Liver |

| Brain | Descending order from Liver |

| Muscle | Descending order from Liver |

| Adipose | 2.74 |

Data derived from a study in male rats. nih.gov

Plasma Protein Binding Characteristics

In human plasma, this compound exhibits moderate binding to plasma proteins. wikipedia.org The average plasma protein binding is approximately 77% to 82%. pfizer.comnih.govnih.gov Unlike endogenous glucocorticoids, methylprednisolone does not significantly bind to corticosteroid-binding globulin (transcortin) but primarily binds to albumin. wikipedia.orgdrugbank.com This binding is linear and independent of the steroid concentration, which is indicative of low-affinity, nonspecific binding. nih.govnih.gov The linear nature of its plasma protein binding contributes to the predictability of its pharmacokinetics. nih.gov

Table 2: Plasma Protein Binding of this compound

| Parameter | Value | Source |

|---|---|---|

| Average Plasma Protein Binding | ~77% - 82% | pfizer.comnih.govnih.gov |

| Primary Binding Protein | Albumin | wikipedia.orgdrugbank.com |

| Binding to Transcortin | Insignificant | wikipedia.orgdrugbank.com |

| Binding Characteristics | Linear, Non-saturable | nih.govnih.gov |

Biotransformation and Hepatic Clearance Mechanisms

The liver is the primary site of metabolism for this compound, where it is converted into inactive metabolites. pfizer.com These metabolites are then primarily excreted through the kidneys. wikipedia.org

Role of Cytochrome P450 Enzymes (e.g., CYP3A, CYP2C8) in Metabolism

The metabolism of this compound is predominantly mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal enzyme involved. pfizer.commedsafe.govt.nz CYP3A4 catalyzes the 6β-hydroxylation of steroids, which is a crucial step in the Phase I metabolism of both endogenous and synthetic corticosteroids. pfizer.commedsafe.govt.nz While methylprednisolone is a substrate for CYP3A4, some studies have investigated its potential to induce this enzyme. nih.govresearchgate.net However, the clinical significance of this induction appears to be limited, with one study concluding that a single high dose or short-term daily administration did not result in a clinically significant induction of CYP3A4. nih.gov In vitro studies have also shown that methylprednisolone is a competitive inhibitor of cyclosporin (B1163) A oxidase, a reaction catalyzed by P450 3A, though it is not an inducer of P450 3A protein or mRNA accumulation. nih.govresearchgate.net There is limited specific information available regarding the role of CYP2C8 in the metabolism of this compound.

Influence of 20-Ketosteroid Reductases on Metabolism

In addition to the aforementioned pathways, 20-ketosteroid reductases also play a role in the metabolism of this compound. wikipedia.org These enzymes are part of the aldo-keto reductase (AKR) superfamily and are involved in the reduction of keto groups on the steroid molecule. nih.govoup.com The action of 20-ketosteroid reductases leads to the formation of inactive metabolites, such as 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone, which are major metabolites found in humans. pfizer.com

Efflux Transporter Activity

P-glycoprotein (ABCB1) Mediated Transport Research

This compound is a substrate for the ATP-binding cassette (ABC) transport protein P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. pfizer.com This transporter plays a significant role in the disposition of many drugs by actively pumping them out of cells. Research indicates that this compound is one of the glucocorticoids most effectively exported by ABCB1. ed.ac.uk

Studies using Caco-2 cells, a model for the intestinal epithelium, have demonstrated the secretory transport of methylprednisolone, which is likely mediated by P-gp. nih.gov In these studies, the movement of methylprednisolone from the basolateral to the apical side (secretion) was significantly greater than its movement in the opposite direction (absorption). nih.gov This directional transport was diminished by the presence of verapamil, a known P-gp inhibitor, providing further evidence for P-gp's involvement. nih.gov The secretory-oriented permeation was also observed for prednisolone and hydrocortisone (B1673445), although to a lesser extent than for methylprednisolone. nih.gov

The affinity of glucocorticoids for P-gp appears to be influenced by their chemical structure. Minor structural modifications, such as the 6α-methylation present in this compound, can enhance P-gp affinity and cellular efflux. nih.gov This increased interaction with P-gp can contribute to a greater susceptibility to pharmacokinetic drug-drug interactions. nih.gov Research comparing various corticosteroids has shown that methylprednisolone has a high efflux ratio of 5.1, indicating significant P-gp-mediated transport. osti.gov This is considerably higher than that of other systemic corticosteroids like dexamethasone (B1670325) (2.1) and prednisolone (4.5). osti.gov

The table below summarizes the P-gp mediated efflux ratios for several corticosteroids, highlighting the significant role of this transporter in the disposition of this compound.

| Corticosteroid | Efflux Ratio |

| Methylprednisolone | 5.1 |

| Prednisolone | 4.5 |

| Dexamethasone | 2.1 |

| Prednisone (B1679067) | 1.8 |

| Hydrocortisone | <1.5 |

| Aldosterone | <1.5 |

Data sourced from Crowe & Tan, 2012. osti.gov

Excretion Pathways and metabolite Identification

The primary route of elimination for this compound is through hepatic metabolism, followed by the renal excretion of its metabolites. wikipedia.org Only a small fraction, between 1.3% and 9.2%, of the unchanged drug is excreted by the kidneys. wikipedia.orgfrontiersin.org The metabolism of this compound is primarily carried out by the cytochrome P450 enzyme CYP3A4 in the liver. pfizer.com

The metabolic process involves several key reactions. This compound can be reversibly converted to methylprednisone. wikipedia.orgresearchgate.net This interconversion is a significant aspect of its metabolic pathway. Further metabolism is mediated by 11β-hydroxysteroid dehydrogenases (11β-HSD) and 20-ketosteroid reductases. wikipedia.org

Detailed metabolic studies have identified several metabolites in urine following administration. While specific studies on this compound are part of broader research on corticosteroids, the general metabolic pathways for related compounds like prednisolone have been well-characterized. For instance, major metabolites of prednisolone include 20α- and 20β-dihydro-prednisolone and 6β-hydroxy-prednisolone. pharmgkb.org It is plausible that this compound undergoes similar metabolic transformations. One study specifically mentions 16α-hydroxyprednisolone as a metabolite of budesonide, indicating that hydroxylation at the 16α position is a known metabolic route for some corticosteroids. dshs-koeln.de

Pharmacokinetic Variability and Influencing Factors

Impact of Chronopharmacological Administration Timing on Clearance

The timing of administration can influence the pharmacokinetics and pharmacodynamics of corticosteroids. While specific data on the chronopharmacology of this compound clearance is limited, studies on related compounds like prednisolone offer valuable insights. For instance, research has shown that the clearance of prednisolone can be influenced by the time of day it is administered. nih.gov

One study noted that patients with multiple sclerosis reported better clinical recovery with nighttime administration of methylprednisolone. nih.gov This suggests that the timing of administration may affect the therapeutic outcome, which could be linked to variations in drug clearance and other pharmacokinetic parameters throughout the day. Simulations with inhaled corticosteroids have also indicated that the time of administration can impact the degree of cortisol suppression, a key pharmacodynamic effect. nih.gov

Research on Drug-Drug Interactions Affecting this compound Pharmacokinetics

The pharmacokinetics of this compound are susceptible to significant alterations by other drugs, primarily due to its metabolism by CYP3A4 and its transport by P-gp. pfizer.com

CYP3A4 Inhibitors: Drugs that inhibit the activity of CYP3A4 can decrease the hepatic clearance of this compound, leading to increased plasma concentrations. pfizer.com For example, the antifungal drug ketoconazole, a potent CYP3A4 inhibitor, has been shown to decrease the oral clearance of methylprednisolone by 46%. nih.gov Similarly, itraconazole (B105839) has been found to increase the area under the curve (AUC) of both oral and intravenous methylprednisolone significantly. helsinki.fi Grapefruit juice, another known CYP3A4 inhibitor, can also increase the blood levels of methylprednisolone. singlecare.com

CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 activity can increase the hepatic clearance of this compound, resulting in lower plasma concentrations and potentially reduced efficacy. pfizer.com Examples of strong CYP3A4 inducers include certain anticonvulsant medications like phenobarbital (B1680315) and phenytoin, as well as the antibiotic rifampin. singlecare.comnih.gov Co-administration with these drugs may necessitate an increase in the dosage of this compound to achieve the desired therapeutic effect. pfizer.com

Other Interactions:

Cyclosporine: Concurrent use of cyclosporine and methylprednisolone can lead to a mutual inhibition of metabolism, increasing the plasma concentrations of both drugs. pfizer.com This can heighten the risk of adverse events associated with either drug. pfizer.com

Non-steroidal anti-inflammatory drugs (NSAIDs): While not a direct pharmacokinetic interaction affecting clearance, the combination of corticosteroids like methylprednisolone with NSAIDs increases the risk of gastrointestinal ulceration. singlecare.com

The following table summarizes the effects of various interacting drugs on the pharmacokinetics of this compound.

| Interacting Drug/Substance | Mechanism of Interaction | Effect on this compound |

| Ketoconazole | CYP3A4 Inhibition | Decreased clearance, increased plasma concentration nih.gov |

| Itraconazole | CYP3A4 Inhibition | Increased AUC helsinki.fi |

| Grapefruit Juice | CYP3A4 Inhibition | Increased blood levels singlecare.com |

| Phenobarbital | CYP3A4 Induction | Increased clearance, decreased plasma concentration nih.gov |

| Phenytoin | CYP3A4 Induction | Increased clearance, decreased plasma concentration nih.gov |

| Rifampin | CYP3A4 Induction | Increased clearance, decreased plasma concentration nih.gov |

| Cyclosporine | Mutual Inhibition of Metabolism | Increased plasma concentrations of both drugs pfizer.com |

Advanced Drug Delivery Systems Research for 16alpha Methyl Prednisolone

Nanotechnology-Based Formulations

Nanotechnology offers a powerful platform for reformulating 16alpha-Methyl Prednisolone (B192156) to overcome challenges such as poor solubility and to achieve site-specific delivery. By encapsulating the drug within nanoscale carriers, researchers can modify its pharmacokinetic profile, leading to improved therapeutic outcomes.

Liposomal Systems for Enhanced Delivery and Targeting

Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as effective carriers for drugs like methylprednisolone (B1676475). Encapsulating the steroid in liposomes can enhance its immunosuppressive activity and facilitate targeting to the immune system. nih.gov Studies have shown that liposomal formulations of methylprednisolone can lead to prolonged persistence of the drug in plasma compared to the free drug. nih.gov For instance, one study demonstrated that a liposomal formulation of methylprednisolone had a significantly superior therapeutic effect in treating Acute Respiratory Distress Syndrome (ARDS) by reducing inflammation and cytokine levels in bronchoalveolar lavage fluid. mdpi.com

Research has also explored the use of liposomes to carry methylprednisolone palmitate (MPLP), a derivative of methylprednisolone, to reduce drug side effects. scitepress.org These liposomal formulations have been shown to significantly inhibit the production of inflammatory cytokines like TNF-α at small doses. scitepress.org Furthermore, liposomal systems can be designed to specifically target inflamed tissues, such as the synovium in experimental arthritis. By delivering prednisolone phosphate (B84403) directly to synovial lining macrophages, these systems can inhibit M1 macrophage activation, a key driver of inflammation in arthritic conditions. doaj.org The use of liposomal glucocorticoids is considered a promising option for the future management of rheumatoid arthritis. utwente.nl

| Liposomal System | Encapsulated Drug | Key Research Finding | Reference |

|---|---|---|---|

| Standard Liposomes | Methylprednisolone (MPL) | Results in prolonged drug persistence in plasma (over 8 days) compared to free MPL (cleared by 6 hours). nih.gov | nih.gov |

| Lipid-Based Delivery System | Methylprednisolone (MePD) | Demonstrated superior therapeutic effect in treating ARDS compared to the free drug. mdpi.com | mdpi.com |

| Liposomes | Methylprednisolone Palmitate (MPLP) | Significantly inhibits in vitro and in vivo production of TNF-α at low doses. scitepress.org | scitepress.org |

| Targeted Liposomes | Prednisolone Phosphate (PLP) | Selectively targets synovial lining macrophages in experimental arthritis and inhibits M1 activation. doaj.org | doaj.org |

Polymeric Nanoparticles and Solid Lipid Nanoparticles

Polymeric nanoparticles and solid lipid nanoparticles (SLNs) represent two major classes of nanocarriers investigated for the delivery of this compound.

Polymeric Nanoparticles are formulated from biodegradable polymers and offer advantages like high drug loading capacity and controlled release. nih.gov Polymers such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) have been used to encapsulate methylprednisolone. nih.govnih.govjapsonline.com These nanoparticles can enhance drug targeting and therapeutic efficacy while reducing systemic side effects. nih.gov For example, methylprednisolone sodium succinate (B1194679) loaded into polycaprolactone-based nanoparticles and embedded in a fibrin (B1330869) gel has been developed for localized delivery to injured spinal cord tissue. nih.gov Another approach involves lipid-polymer hybrid nanoparticles (LPHNPs), which combine the structural advantages of both lipid and polymer carriers to improve drug delivery for conditions like lung inflammation. mdpi.com

Solid Lipid Nanoparticles (SLNs) are lipid-based carriers that are solid at room temperature. They are a promising alternative to polymeric nanoparticles and liposomes. SLNs have been developed to improve the local delivery of methylprednisolone, particularly for conditions like post-traumatic spinal cord injury, by ensuring maximum drug availability at the injury site. imrpress.comscialert.net Research has shown that SLNs can be formulated into hydrogels for local administration, leading to a controlled release of the drug. imrpress.com For topical applications, SLNs have been shown to increase the penetration of corticosteroids into the skin compared to conventional creams. nih.gov Studies with prednisolone-loaded SLNs demonstrated a distinctly prolonged release profile over several weeks, highlighting their suitability for sustained drug delivery. nih.gov

| Nanoparticle Type | Drug | Key Characteristics & Research Findings | Reference |

|---|---|---|---|

| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | Methylprednisolone (MePD) | Size of 186 nm with a drug loading of 2.9%. The lipid shell modulates the release profile for more controlled and sustained release compared to purely polymeric nanoparticles. mdpi.com | mdpi.com |

| Solid Lipid Nanoparticles (MSLN) in Hydrogel | Methylprednisolone (MP) | Spherical nanoparticles with a size of 76.7 ± 7.8 nm and an entrapment efficiency of 48.9%. The hydrogel formulation provided controlled drug release. imrpress.com | imrpress.com |

| Polycaprolactone Nanoparticles in Fibrin Gel | Methylprednisolone Sodium Succinate (MPSS) | Developed for localized delivery to the spinal cord, aiming to lower the administered dose and reduce side effects. nih.gov | nih.gov |

| Solid Lipid Nanoparticles (SLN) | Prednisolone | Showed a prolonged release over 5 weeks, demonstrating suitability as a sustained release formulation for lipophilic drugs. nih.gov | nih.gov |

Niosomes, Microemulsions, and Nanosuspensions for Improved Bioavailability

Other nanotechnology-based strategies are also being explored to enhance the delivery and bioavailability of corticosteroids.

Niosomes are vesicles formed from non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs. Research on prednisolone has shown that encapsulating it into niosomes, which are then loaded into thermo-responsive gels, can enhance drug stability and provide sustained release for topical applications. nih.gov PEGylated niosomes, in particular, have demonstrated superior stability and sustained release properties, making them a promising option for topical corticosteroid therapy. nih.gov

Microemulsions are clear, thermodynamically stable dispersions of oil and water stabilized by surfactants. They are investigated for their ability to improve the solubility and permeability of poorly soluble drugs like methylprednisolone. ijprajournal.comresearchgate.net Microemulsion-based gels have been developed to enhance the topical delivery of methylprednisolone. ijprajournal.com For ocular delivery, microemulsions have been incorporated into thermoresponsive microgels, which gel at physiological eye temperature, thereby prolonging drug residence time and providing sustained release. nih.gov

Nanosuspensions consist of submicron colloidal dispersions of pure drug particles stabilized by surfactants. jddtonline.inforesearchgate.net This technology is particularly suited for drugs that are poorly soluble in both aqueous and organic media. By reducing the drug particle size to the nanometer range, the surface area increases, which can lead to a significant increase in the dissolution rate and, consequently, improved bioavailability. researchgate.net While specific research on this compound nanosuspensions is emerging, the technology represents a viable and economical approach to overcoming the bioavailability challenges associated with hydrophobic drugs. jddtonline.info Nanosuspensions can be incorporated into various dosage forms, including mucoadhesive hydrogels, for targeted and controlled delivery. jddtonline.infonih.gov

Novel Topical and Localized Delivery Approaches

Developing new vehicles for topical and localized administration is crucial for delivering this compound directly to the site of action, which can increase efficacy and reduce systemic absorption.

Thermolabile Foam Vehicles for Dermal Penetration

Thermolabile foam vehicles represent an innovative approach for topical drug delivery. These foams are typically propylene (B89431) glycol-free, which can reduce skin irritation. nih.gov The formulation is a liquid under pressure that forms a foam lattice upon application. This matrix is unstable at skin temperature and breaks down quickly upon contact. nih.gov This process causes the volatile components to evaporate, concentrating the active ingredient at the skin interface and facilitating enhanced penetration into the dermis. nih.gov While widely studied for drugs like minoxidil (B1677147) for hair loss, this vehicle technology holds significant potential for improving the dermal penetration of corticosteroids like this compound, offering a more aesthetically pleasing and efficient application method compared to traditional creams and ointments. nih.govtressless.com

Hydrogel and Gel Formulations for Controlled Release

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. amazonaws.com They are highly biocompatible and can be designed to release encapsulated drugs in a controlled and sustained manner. amazonaws.com Various hydrogel systems have been researched for the delivery of methylprednisolone and prednisolone.

For localized, long-term treatment, a biodegradable, nonswelling thiol-acrylate poly(ethylene glycol) hydrogel has been used as a carrier to release methylprednisolone in a regulated and sustained way at the site of nerve compression. nih.gov This approach has been shown to provide significantly better pain control in animal models of chronic radicular pain compared to steroid injection alone. nih.gov In other research, solid lipid nanoparticles imrpress.com and polymeric nanoparticles nih.gov containing methylprednisolone have been incorporated into hydrogel or gel systems to achieve localized and controlled release for treating spinal cord injuries.

For topical applications, thermo-responsive in-situ gels containing prednisolone-loaded niosomes have been developed. These formulations are liquid at room temperature but form a gel at body temperature, providing sustained drug release for skin inflammation. nih.gov Similarly, thermoresponsive microgels loaded with prednisolone microemulsions have been created for local ocular delivery. nih.gov Natural polysaccharides like chitosan (B1678972) and sodium alginate have also been used to create hydrogels for encapsulating prednisolone, demonstrating potential as a viable candidate for efficient drug delivery. ias.ac.in

Ocular Implantable Steroid Delivery Systems and Intracanalicular Inserts

Research into advanced ocular drug delivery aims to overcome the limitations of traditional topical eye drops, such as poor bioavailability and the need for frequent administration. Implantable systems and inserts provide sustained, localized delivery of corticosteroids, minimizing systemic exposure. While specific research on this compound in these systems is limited, extensive development with analogous corticosteroids like dexamethasone (B1670325) and prednisolone demonstrates the technology's potential.

Ocular implantable systems are designed to release a drug over an extended period, from months to years. aao.org These can be biodegradable, dissolving over time, or non-biodegradable, requiring surgical removal. For instance, the Ozurdex implant is a biodegradable copolymer pellet containing dexamethasone that provides sustained release for several months. aao.org Another approach involves episcleral implants, which are placed on the surface of the sclera to deliver drugs like cyclosporine for preventing corneal transplant rejection. scispace.com

Intracanalicular inserts represent a less invasive, sustained-release alternative. These are small, bioresorbable implants placed into the canaliculus (a tear duct). One notable example is the dexamethasone intracanalicular insert (Dextenza), a polyethylene (B3416737) glycol (PEG)-based hydrogel rod containing 0.4 mg of dexamethasone. ascrs.orgaao.org Upon contact with fluid in the canaliculus, the insert swells, securing it in place and allowing for the tapered, preservative-free release of the drug onto the ocular surface for up to 30 days. ascrs.orgaao.org This method has been studied for controlling postoperative inflammation and pain after cataract surgery. ascrs.orgresearchgate.net

Studies comparing intracanalicular dexamethasone inserts to traditional topical prednisolone drops for postoperative inflammation control following glaucoma and cataract surgeries have been conducted. One retrospective study found no statistically significant difference in the mean postoperative inflammatory cell count at one month between the two groups. nih.gov However, another study reported a higher rate of breakthrough inflammation in the group receiving the dexamethasone insert compared to those on a standard topical prednisolone regimen. nih.gov These findings highlight the ongoing research to optimize such delivery systems for consistent efficacy.

The primary advantage of these systems is the potential to improve patient adherence and provide steady drug concentrations at the target site, which could be beneficial for potent anti-inflammatory agents like this compound. aao.orgascrs.org

Oral Controlled and Sustained Release Technologies

Oral delivery of corticosteroids like this compound often requires advanced formulations to control the release rate, target specific sites in the gastrointestinal tract, and improve therapeutic outcomes. Research has focused on various technologies, including nanoparticles, microspheres, and specialized tablet systems.

Microspheres and Solid Lipid Nanoparticles for Oral Delivery

Microspheres and solid lipid nanoparticles (SLNs) are carrier systems designed to enhance the oral delivery of drugs. They can protect the drug from degradation, control its release, and improve bioavailability.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, surfactants, and the active drug. nih.gov Research on methylprednisolone-loaded SLNs has demonstrated their potential to improve drug delivery. imrpress.comscialert.net These nanoparticles can be prepared using methods like pre-emulsification and ultrasonic probe sonication. scialert.net Studies show that encapsulating methylprednisolone in SLNs can lead to better targeting, controlled release, and higher bioavailability compared to conventional oral forms. google.com This is partly because SLNs can circumvent issues like high protein binding in the bloodstream that can limit the drug's effectiveness at the target site. scialert.net A patent for methylprednisolone SLNs suggests they are prepared from methylprednisolone, solid lipid (distearin), an emulsifying agent (poloxamer 188), and water. google.com

Microspheres are small, spherical particles that can encapsulate drugs for controlled release. Methylprednisolone has been formulated into bioadhesive microspheres using polymers like Sodium alginate, Methocel, and Carbopol 971 through an ionotropic gelation method. researchgate.net Another study focused on designing methylprednisolone-loaded poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) microspheres for intra-articular administration, which demonstrates the versatility of this technology. The encapsulation efficiency was around 60%, and the microspheres provided a prolonged drug release over a 2- to 3-month period. nih.gov

| Delivery System | Key Components | Particle Size | Encapsulation Efficiency | Key Finding | Reference |

|---|---|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Methylprednisolone, Solid Lipid, Emulsifying Agents | 76.7 ± 7.8 nm | 48.9% | Offers controlled drug release compared to a standard drug solution. | imrpress.comscialert.net |

| PLGA Microspheres (MS) | Methylprednisolone, PLGA, HPMC (surfactant) | 7–50 µm | 56–60% | Prolonged the release of the drug over a 2- to 3-month period. | nih.gov |

Multi-Matrix Tablets and Pellet Technology

Multi-Matrix Tablets are designed to control drug release through a combination of different materials that form a matrix. For corticosteroids, this technology is often used to achieve colon-specific delivery, which is beneficial for treating inflammatory conditions of the lower gastrointestinal tract. A study on methylprednisolone matrix enteric-coated tablets used a combination of pectin (B1162225) (a microsomal degradation polymer) and Eudragit S100 (a pH-sensitive polymer). rjptonline.org This design protects the drug in the upper GI tract. The formulation showed negligible drug release (around 6%) in the first 5 hours, followed by a progressive release up to 99% over 24 hours, successfully targeting the colon. rjptonline.org Similarly, matrix tablets using natural polysaccharides like Angelica sinensis and Tamarind Seed Polysaccharide have been developed for prednisolone, demonstrating controlled release responsive to the colonic environment. jneonatalsurg.comjneonatalsurg.comresearchgate.net

| Formulation | Active Compound | Technology | Release Profile | Reference |

|---|---|---|---|---|

| Matrix Enteric-Coated Tablet | Methylprednisolone | Pectin and Eudragit S100 polymers | ~6% release in first 5 hours; up to 99% over 24 hours. | rjptonline.org |

| Alginate Beads in Capsules | Prednisolone | Prilling/ionotropic gelation and capsule technology | 12.6% release in simulated gastric fluid; release delayed up to 6.5 hours. | plos.org |

Research into Depot Effects and Sustained Drug Release

Creating a "depot" effect, where a drug is administered to form a localized reservoir that provides sustained release over a long period, is a key goal in drug delivery research. This approach is particularly valuable for corticosteroids like this compound to provide prolonged local anti-inflammatory action while minimizing systemic side effects.

One method to achieve a depot effect is through the use of polymeric implants. An early study demonstrated that incorporating methylprednisolone into acrylic bone cement created an effective sustained-release system. nih.gov This method produced prolonged pharmacological effects at very low plasma drug levels compared to conventional systemic therapy. nih.gov More recently, biodegradable implants have been developed. A study on a subconjunctival implant made from a biodegradable copolymer (poly(l-lactide-co-ε-caprolactone)) loaded with prednisolone acetate (B1210297) showed sustained release over 12 weeks in a non-human primate model. arvojournals.org

Another strategy involves using slow-release pellets for in vivo research. To study the long-term effects of glucocorticoids, slow-release pellets containing prednisolone are implanted subcutaneously in mice, allowing for a constant release of the drug over periods of 4 weeks or more. nih.gov This mimics chronic exposure and provides a stable drug level for research purposes.

Microsphere technology, as mentioned previously, is also a prominent method for creating a depot effect. Injectable PLGA microspheres loaded with methylprednisolone have been shown to provide sustained drug release for up to three months. nih.gov This long-term release is characterized by a triphasic pattern: an initial burst, a dormant period, and a second release phase, which can be modulated by the choice of polymer. nih.gov These injectable depots are being investigated for intra-articular treatment of conditions like arthritis, delivering the anti-inflammatory agent directly to the site of action over an extended period.

Preclinical and Clinical Research Applications of 16alpha Methyl Prednisolone

In Vitro Studies on Cellular Models

16alpha-Methyl Prednisolone (B192156), a synthetic glucocorticoid, has demonstrated significant anti-inflammatory and immunosuppressive properties in various in vitro cellular models. Glucocorticoids, as a class, are known to repress the transcription of numerous genes that encode pro-inflammatory cytokines, chemokines, and cell adhesion molecules, which are often overexpressed in chronic inflammatory conditions nih.gov.

In a co-culture model designed to mimic the cellular interactions in the rheumatoid arthritis synovium, methylprednisolone (B1676475) was shown to inhibit the production of several key pro-inflammatory cytokines. frontiersin.org Specifically, the addition of methylprednisolone to co-cultures of activated peripheral blood mononuclear cells (PBMCs) and rheumatoid arthritis synoviocytes resulted in a dose-dependent decrease in the secretion of Interleukin-17 (IL-17), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interferon-gamma (IFN-γ) frontiersin.org. Interestingly, the study also observed that methylprednisolone inhibited the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) frontiersin.org.

The inhibitory effects of methylprednisolone on cytokine production in this model were significant even at low concentrations. For instance, IL-6, IL-1β, and IFN-γ production were significantly decreased starting from the lowest concentration of 0.001 μg/ml frontiersin.org. This broad-spectrum inhibition of both pro- and anti-inflammatory cytokines highlights the potent immunomodulatory effects of the compound at the cellular level.

Table 1: Effect of Methylprednisolone on Cytokine Production in a Rheumatoid Arthritis In Vitro Model

| Cytokine | Effect of Methylprednisolone | Significance |

|---|---|---|

| IL-17 | Inhibition | p = 0.02 |

| IL-6 | Significant decrease | p = 0.008 |

| IL-1β | Significant decrease | p = 0.008 |

| IFN-γ | Significant decrease | p = 0.03 |

| IL-10 | Inhibition | Not specified |

Data synthesized from a study on co-cultures of activated PBMCs and RA synoviocytes. frontiersin.org

Furthermore, studies on prednisolone, a closely related corticosteroid, have shown its ability to suppress the expression of M1 phenotype markers in monocytes/macrophages, which are associated with inflammation nih.gov. Prednisolone was found to inhibit the expression of CCL2, CXCL10, CXCL11, TNF-α, CD80, and CD86, molecules associated with an immunostimulatory phenotype nih.gov. This aligns with the broader understanding of glucocorticoids' role in inducing an anti-inflammatory phenotype in macrophages nih.gov.

16alpha-Methyl Prednisolone has been shown to modulate the proliferation and differentiation of various cell types in vitro. In a study utilizing rat spinal cord-derived neural progenitor cells (NPCs), methylprednisolone was found to have suppressive effects on NPC proliferation, even under low oxygen conditions nih.gov. The proportion of nestin-positive NPCs, a marker for progenitor cells, decreased following the addition of methylprednisolone nih.gov. The study also observed that methylprednisolone influenced the differentiation of these cells, leading to a smaller number of glial fibrillary acidic protein (GFAP)-positive cells (a marker for astrocytes) and a greater number of microtubule-associated protein 2 (MAP2)-positive cells (a marker for neurons) nih.gov.

Similarly, in a human oligodendroglioma cell line (HOG), which serves as a model for oligodendrocyte precursor cells, methylprednisolone was found to reduce cell proliferation in a dose-dependent manner mdpi.comnih.gov. This was accompanied by a decrease in the expression of Ki67, a marker of cell proliferation mdpi.com. The study also demonstrated that methylprednisolone impairs the differentiation of these cells into mature, myelin-forming oligodendrocytes, as indicated by reduced levels of myelin basic protein (MBP) nih.gov.

The inhibitory effect on proliferation is not limited to neural cell lines. Research on human osteosarcoma cell lines has shown that prednisolone can inhibit the proliferation of SaOS2 cells, which have a more mature phenotype wjgnet.com. This effect was linked to the upregulation of inducible nitric oxide synthase (iNOS) and a subsequent increase in nitric oxide (NO) production wjgnet.com. Conversely, prednisolone had no effect on the proliferation of the less differentiated U2OS osteosarcoma cell line wjgnet.com.

Table 2: Modulation of Cellular Proliferation and Differentiation by Methylprednisolone/Prednisolone

| Cell Line | Effect on Proliferation | Effect on Differentiation | Key Findings |

|---|---|---|---|

| Rat Neural Progenitor Cells | Suppressed | Modulated (↓ Astrocytes, ↑ Neurons) | Effects observed even in low oxygen conditions. nih.gov |

| Human Oligodendroglioma (HOG) Cells | Reduced (dose-dependent) | Impaired differentiation into oligodendrocytes | Associated with decreased Ki67 and MBP expression. mdpi.comnih.gov |

| Human Osteosarcoma (SaOS2) Cells | Inhibited | Not assessed | Mediated by iNOS and NO production. wjgnet.com |

| Human Osteosarcoma (U2OS) Cells | No effect | Not assessed | Highlights differential sensitivity based on cell phenotype. wjgnet.com |

Studies have demonstrated that this compound can impact cell viability and induce apoptosis in a cell-type-specific and dose-dependent manner. In cultures of human oligodendroglioma (HOG) cells, methylprednisolone was shown to decrease cell viability at higher doses mdpi.com. This reduction in viability was directly linked to an increase in cell death, with higher concentrations of the compound leading to a greater increase in the death of HOG cells mdpi.comnih.gov.

The pro-apoptotic effects of methylprednisolone have also been characterized in immune cells. In murine thymocytes, methylprednisolone-induced apoptosis was observed to occur in distinct stages, beginning with a decrease in cell volume, followed by changes in membrane permeability and eventual DNA fragmentation and nuclear disintegration into apoptotic bodies nih.gov.

In the context of hematological malignancies, prednisolone has been shown to induce apoptosis in acute lymphoblastic leukemia (ALL) cells waocp.orgtbzmed.ac.ir. This pro-apoptotic activity is a key mechanism of its therapeutic effect in these diseases. Further investigation into the molecular mechanisms revealed that methylprednisolone can induce apoptosis in HL-60 and K-562 leukemic cells by interacting with the JAK/STAT pathway, leading to a significant decrease in the relative expression of STAT5A mRNA citeab.com.

Table 3: Effects of Methylprednisolone/Prednisolone on Cell Viability and Apoptosis

| Cell Line | Effect on Viability | Induction of Apoptosis | Molecular Mechanisms/Observations |

|---|---|---|---|

| Human Oligodendroglioma (HOG) Cells | Decreased (dose-dependent) | Increased cell death | Inversely proportional to proliferation markers. mdpi.comnih.gov |

| Murine Thymocytes | Not specified | Induced | Characterized by decreased cell volume and DNA fragmentation. nih.gov |

| Acute Lymphoblastic Leukemia (CCRF-CEM) | Not specified | Induced | A key therapeutic mechanism. waocp.orgtbzmed.ac.ir |

| Leukemic Cells (HL-60 and K-562) | Not specified | Induced | Involves interaction with the JAK/STAT pathway and downregulation of STAT5A. citeab.com |

In Vivo Animal Model Investigations

This compound has been evaluated in various animal models of inflammatory and autoimmune diseases, demonstrating its therapeutic potential. In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis, oral methylprednisolone treatment led to a remission of clinical signs and a reduction of inflammatory infiltrates in the central nervous system (CNS) nih.gov. This clinical improvement was associated with a loss of lymphocyte reactivity to the myelin oligodendrocyte glycoprotein (B1211001) peptide used to induce the disease nih.gov. The study also noted that withdrawal of the steroid resulted in a relapse of both clinical symptoms and CNS inflammation, highlighting its role in actively suppressing the autoimmune response nih.gov.

In a rat model of sepsis-induced acute lung injury (ALI), which shares features with acute respiratory distress syndrome (ARDS), methylprednisolone treatment was shown to reduce the levels of inflammatory cytokines in bronchoalveolar lavage fluid and alleviate the degree of lung injury nih.gov. The study found that a moderate dose of methylprednisolone was more effective than a low dose and equivalent to a high dose in its anti-inflammatory effects nih.gov.

Biologic tests in rats have also indicated that 16α-methylated corticosteroids possess enhanced anti-inflammatory activity compared to their parent compounds. nih.gov For example, 16α-methylprednisolone was found to be approximately one-third more potent than prednisolone in its antirheumatic effects nih.gov. Another study using the granuloma pouch technique in rats showed that 16-methylene-prednisolone, which has a similar order of activity to the 16α-methyl derivative, has significantly increased anti-inflammatory potency compared to prednisolone oup.com.

Table 4: Efficacy of this compound in Animal Models

| Animal Model | Disease Modeled | Key Efficacy Findings |

|---|---|---|

| Mouse EAE | Multiple Sclerosis | Remission of clinical signs, reduced CNS inflammation, loss of lymphocyte reactivity. nih.gov |

| Rat Sepsis-Induced ALI | Acute Respiratory Distress Syndrome | Reduced inflammatory cytokines in BALF, alleviated lung injury. nih.gov |

| Rat (General) | Inflammation/Rheumatoid Arthritis | Enhanced anti-inflammatory and antirheumatic potency compared to prednisolone. nih.govoup.com |

Pharmacodynamic studies in animal models have helped to elucidate the systemic effects of this compound and identify potential biomarkers of its activity. In normal male Wistar rats, subcutaneous infusions of methylprednisolone led to dose-dependent changes in several metabolic parameters. The treatment caused a reduction in food consumption and body weight nih.gov. Furthermore, it induced hyperinsulinemia, significant elevations in plasma free fatty acids (FFA), and modest increases in plasma glucose at lower doses nih.gov. These findings reflect the significant impact of the steroid on glucose, insulin (B600854), and lipid metabolism nih.gov.

In the mdx mouse model of Duchenne muscular dystrophy, a biomarker-focused study identified a set of prednisolone-responsive pharmacodynamic biomarkers in the blood. plos.org Proteomic profiling revealed that prednisolone treatment resulted in an increase of 56 proteins and a decrease of 39 proteins, many of which are associated with the NFκB and TGFβ signaling cascades, key pathways in inflammation and fibrosis plos.org. This approach allows for the monitoring of drug response at a molecular level and provides insights into the mechanisms of action.

Table 5: Pharmacodynamic Effects and Biomarkers of Methylprednisolone/Prednisolone in Animal Models

| Animal Model | System/Disease | Key Pharmacodynamic Findings/Biomarkers |

|---|---|---|

| Wistar Rats | Metabolic System | Reduced food consumption and body weight; induced hyperinsulinemia; elevated plasma FFA; modest hyperglycemia. nih.gov |

| mdx Mice | Duchenne Muscular Dystrophy | Altered levels of 95 serum proteins; responsive biomarkers associated with NFκB and TGFβ pathways. plos.org |

Clinical Trials and Observational Studies in Specific Disease Contexts

Research in Respiratory Disorders (e.g., Asthma, COVID-19 Associated Pneumonia)

This compound, commonly known as methylprednisolone, has been the subject of numerous clinical investigations for respiratory disorders, particularly for its anti-inflammatory effects in asthma and more recently, in COVID-19 associated pneumonia.

In the context of asthma, studies have demonstrated the efficacy of methylprednisolone in managing acute exacerbations. A controlled double-blind trial involving infants and toddlers with acute asthma found that a single intramuscular dose of methylprednisolone, in addition to salbutamol (B1663637) inhalations, significantly reduced hospital admission rates compared to placebo. aap.orgsemanticscholar.org Specifically, only 20% of patients treated with methylprednisolone required admission, compared to 43% in the placebo group. aap.org Another double-blind, randomized clinical trial in adults with status asthmaticus found that higher doses of intravenous methylprednisolone led to more rapid improvement in forced expiratory volume in 1 second (FEV1). nih.gov The high-dose group showed significant improvement by the end of the first day, while the medium-dose group improved by the middle of the second day. nih.gov

For COVID-19 associated pneumonia, research has explored the role of methylprednisolone in mitigating the severe inflammatory response. In non-intubated patients with severe COVID-19 pneumonia, treatment with methylprednisolone was associated with a reduced need for mechanical ventilation and a greater number of ventilator-free and intensive care-free days. nih.gov However, a randomized controlled trial (MEDEAS) comparing prolonged higher-dose methylprednisolone to conventional dexamethasone (B1670325) did not find a significant reduction in 28-day mortality. ersnet.org Despite this, some studies have suggested that methylprednisolone may offer benefits in reducing inflammatory markers and recovery time. An ambispective cohort study found that high-dose methylprednisolone followed by oral prednisone (B1679067) significantly decreased recovery time and the need for intensive care compared to dexamethasone. plos.org

| Condition | Study Type | Key Findings | Reference |

|---|---|---|---|

| Acute Asthma (Infants and Toddlers) | Controlled Double-Blind Trial | Significantly reduced hospital admission rate (20% with methylprednisolone vs. 43% with placebo). | aap.org |

| Status Asthmaticus (Adults) | Double-Blind, Randomized Clinical Trial | High-dose intravenous methylprednisolone resulted in faster improvement in FEV1. | nih.gov |

| Severe COVID-19 Pneumonia (Non-intubated) | Retrospective Cohort Study | Associated with reduced need for mechanical ventilation and more ventilator-free days. | nih.gov |

| COVID-19 Pneumonia | Randomized Controlled Trial (MEDEAS) | Prolonged, higher dose did not reduce 28-day mortality compared to dexamethasone. | ersnet.org |

| Severe COVID-19 Pneumonia | Ambispective Cohort Study | Decreased recovery time and need for intensive care compared to dexamethasone. | plos.org |

Studies in Neurological Conditions (e.g., Multiple Sclerosis, Infantile Spasms)

The potent anti-inflammatory and immunosuppressive properties of this compound have been extensively evaluated in the management of acute exacerbations of neurological conditions such as multiple sclerosis (MS) and for the treatment of infantile spasms.

In multiple sclerosis, high-dose, pulsed intravenous methylprednisolone is a standard approach for managing acute relapses. A randomized, double-blind, placebo-controlled trial demonstrated a significant beneficial effect of intravenous methylprednisolone in patients experiencing an acute relapse, with a notable decrease in clinical disability scores at one and four weeks post-treatment. nih.gov Another double-blind trial confirmed that high-dose parenteral methylprednisolone led to a significantly higher frequency of improvement and a shorter duration of the acute bout compared to placebo. nih.gov This improvement was associated with a marked decrease in the rate of central nervous system IgG synthesis. nih.gov

For infantile spasms, intravenous methylprednisolone has been investigated as a therapeutic option. One study reported that pulse intravenous methylprednisolone followed by an oral prednisolone taper resulted in rapid remission of spasms in 50% of infants. researchgate.netnih.gov In a subgroup of infants treated within one month of spasm onset, the remission rate was 83%. researchgate.netnih.gov A study investigating the short-term outcomes of intravenous methylprednisolone pulse therapy for infantile spasms found that 64% of participants were completely spasm-free with EEG improvement within two weeks. aesnet.org

| Condition | Study Type | Key Findings | Reference |

|---|---|---|---|

| Multiple Sclerosis (Acute Relapse) | Randomized, Double-Blind, Placebo-Controlled Trial | Significant decrease in clinical disability scores at 1 and 4 weeks. | nih.gov |

| Multiple Sclerosis (Acute Bout) | Double-Blind Trial | Higher frequency of improvement and shorter bout duration compared to placebo. | nih.gov |

| Infantile Spasms | Observational Study | Rapid remission of spasms in 50% of infants; 83% remission if treated within 1 month of onset. | researchgate.netnih.gov |

| Infantile Spasms | Observational Study | 64% of patients were spasm-free with EEG improvement within two weeks of pulse therapy. | aesnet.org |

Investigations in Autoimmune and Rheumatic Diseases (e.g., Rheumatoid Arthritis, Systemic Lupus Erythematosus)

This compound is a cornerstone in the management of autoimmune and rheumatic diseases, valued for its ability to rapidly suppress inflammation and modulate the immune response.

In severe rheumatoid arthritis (RA), high-dose intravenous methylprednisolone has been shown to induce marked clinical improvement. One study involving patients with severe RA demonstrated that intravenous methylprednisolone led to a significant reduction in the erythrocyte sedimentation rate (ESR) and serum levels of acute-phase proteins within seven days. nih.gov The clinical remission had a mean duration of 10 weeks. nih.gov The potent anti-inflammatory effects of this treatment on the synovial membrane in RA have been noted to be comparable to that of anti-tumor necrosis factor therapies. oup.com

For systemic lupus erythematosus (SLE), pulse methylprednisolone is frequently employed for severe disease manifestations. A study of patients with various manifestations of SLE, including lupus nephritis, found that 63% of patients with renal involvement and 58.3% of those with non-renal manifestations showed a clinical response to pulse methylprednisolone therapy. nih.gov Intravenous pulses of methylprednisolone are recognized for their rapid immunosuppressive action in patients with organ-threatening or life-threatening manifestations of SLE. researchgate.net Preclinical studies in murine models of SLE have also demonstrated that methylprednisolone can lower proteinuria scores and reduce levels of anti-dsDNA and anti-Dsg 3 antibodies. aragen.com

| Condition | Study Type | Key Findings | Reference |

|---|---|---|---|

| Severe Rheumatoid Arthritis | Observational Study | Marked clinical improvement and significant reduction in ESR and acute-phase proteins within 7 days. Mean clinical remission of 10 weeks. | nih.gov |

| Systemic Lupus Erythematosus | Retrospective Study | Clinical response in 63% of patients with lupus nephritis and 58.3% with non-renal manifestations. | nih.gov |

| Systemic Lupus Erythematosus (Murine Model) | Preclinical Study | Lowered proteinuria scores and reduced levels of autoantibodies (anti-dsDNA and anti-Dsg 3). | aragen.com |

Research in Oncological Indications (e.g., Multiple Myeloma)

In oncology, this compound is utilized as part of combination chemotherapy regimens, particularly in hematological malignancies like multiple myeloma, primarily for its apoptotic effects on lymphoid cells and its ability to manage treatment-related side effects.

A phase II clinical trial evaluated the efficacy of high-dose methylprednisolone in patients with refractory or relapsed multiple myeloma. nih.govelsevierpure.com The study reported two complete responses, two objective responses, and three minor responses among twenty patients. nih.govelsevierpure.com For the seven responders, the median survival was 19 months, with a relapse-free survival of 15 months. nih.gov This suggests that high-dose methylprednisolone can be an effective therapy for a subset of patients with advanced multiple myeloma. nih.govelsevierpure.com

| Study Focus | Study Type | Key Findings | Reference |

|---|---|---|---|

| High-Dose Monotherapy in Refractory/Relapsed Multiple Myeloma | Phase II Clinical Trial | 2 complete responses, 2 objective responses, and 3 minor responses in 20 patients. Median survival of 19 months for responders. | nih.govelsevierpure.com |

| Combination Therapy (Ruxolitinib, Lenalidomide, Methylprednisolone) | Phase I Trial | Clinical benefit rate of 46% and an overall response rate of 38% in relapsed/refractory patients. | withpower.com |

| Premedication for Stem Cell Mobilization | Phase IV Trial (Ongoing) | Comparing methylprednisolone vs. dexamethasone for preventing allergic reactions to motixafortide. | withpower.com |

Studies on Immunomodulation in Transplant Settings

This compound plays a crucial role in the immunomodulation of transplant recipients to prevent and treat allograft rejection. Its use extends to the management of deceased organ donors to improve organ quality.